Technical Monograph: N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine
Technical Monograph: N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine
[1][2]
Executive Summary
N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine (CAS: 1260587-40-3 ) is a high-value, non-canonical amino acid derivative used extensively in peptidomimetic drug discovery.[1][2] It combines the structural rigidity of the phenylalanine scaffold with the unique physicochemical properties of the trifluoromethoxy (-OCF₃) group—often termed a "super-halogen."[1][2]
This guide details the technical specifications, synthetic utility, and handling protocols for this compound.[2] It is designed for medicinal chemists and peptide scientists seeking to modulate potency, metabolic stability, and lipophilicity in therapeutic peptides.[2][3]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The inclusion of the trifluoromethoxy group at the meta (3-) position of the phenyl ring fundamentally alters the electronic and steric landscape of the amino acid compared to its native counterpart.[1][2]
Core Specifications
| Property | Specification |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-3-(trifluoromethoxy)-D-phenylalanine |
| CAS Number | 1260587-40-3 |
| Molecular Formula | C₂₅H₂₀F₃NO₅ |
| Molecular Weight | 471.43 g/mol |
| Stereochemistry | D-Isomer (R-configuration) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM |
| Purity Standard | ≥ 98.0% (HPLC), ≥ 99% ee (Chiral HPLC) |
Structural Visualization
The following diagram illustrates the chemical topology and the functional roles of its constituent moieties.
Figure 1: Structural breakdown of N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine highlighting functional moieties.[1][2]
Strategic Utility in Drug Design
The "Super-Halogen" Effect
The trifluoromethoxy group (-OCF₃) is a critical bioisostere in modern medicinal chemistry.[1][2]
-
Lipophilicity Modulation: The -OCF₃ group is significantly more lipophilic (Hansch π ≈ 1.[1][2]04) than a methyl group or chlorine atom.[2] This enhances the peptide's ability to cross biological membranes (blood-brain barrier penetration).[1][2]
-
Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) renders the position resistant to oxidative metabolism (e.g., P450 hydroxylation), prolonging the in vivo half-life of the therapeutic.[1][2]
-
Electronic Effects: Unlike the strongly electron-withdrawing -CF₃ group, the -OCF₃ group has a dual nature: it is electron-withdrawing by induction but can donate electrons via resonance, offering unique pi-stacking interactions with receptor targets.[1][2]
Role of D-Stereochemistry
Incorporating the D-isomer (CAS 1260587-40-3) rather than the natural L-isomer serves two primary functions:
-
Induction of Secondary Structure: D-amino acids are potent disruptors of alpha-helices and are frequently used to nucleate beta-turns in cyclic peptides.[1][2]
-
Proteolytic Resistance: Endogenous proteases generally recognize L-amino acids.[2] The D-configuration renders the peptide bond resistant to enzymatic cleavage.[1][2][]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This compound is fully compatible with standard Fmoc/tBu SPPS protocols.[2] However, the steric bulk of the meta-OCF₃ group requires optimized coupling conditions to prevent deletion sequences.[2]
Reagents & Setup
-
Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).[1][2]
-
Coupling Reagents: DIC/Oxyma Pure (preferred for lower racemization) or HATU/HOAt (for difficult couplings).[1]
-
Solvent: DMF (anhydrous).[1]
Step-by-Step Coupling Workflow
-
Resin Swelling: Swell resin in DCM for 30 min, then wash with DMF (3x).[2]
-
Fmoc Deprotection (Pre-cycle): Treat resin with 20% Piperidine in DMF (2 x 5 min).[1] Wash extensively with DMF.[2]
-
Activation:
-
Coupling:
-
Monitoring: Verify coupling efficiency via Kaiser Test (qualitative) or micro-cleavage HPLC (quantitative).
-
Capping (Optional): Acetylate unreacted amines with Ac₂O/DIPEA/DMF to prevent truncated sequences.
Cleavage & Isolation[1][2]
-
Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.[2]
-
Time: 2–3 hours at room temperature.
-
Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether.
Figure 2: SPPS cycle optimized for N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine incorporation.
Handling, Stability & Storage
-
Storage: Store at +2°C to +8°C. For long-term storage (>6 months), -20°C is recommended to prevent slow hydrolysis of the Fmoc group.[1][2]
-
Moisture Sensitivity: Hygroscopic. Allow the bottle to equilibrate to room temperature before opening to prevent condensation.[2]
-
Solubility: Dissolves readily in DMF at 0.5 M. If precipitation occurs, mild sonication (not exceeding 30°C) is effective.[1]
References
-
ChemScene . N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine Product Data. Retrieved from [1]
-
CymitQuimica . N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine Catalog Entry. Retrieved from [1]
-
Wang, J., et al. (2014).[2] Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews. (Contextual grounding on OCF3 pharmacophores).
-
Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic insight on OCF3 vs CF3).
